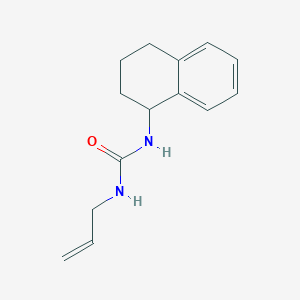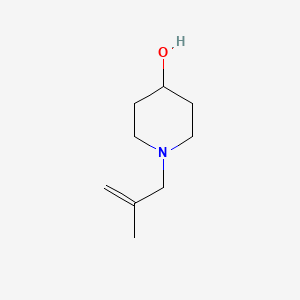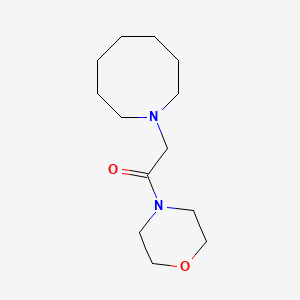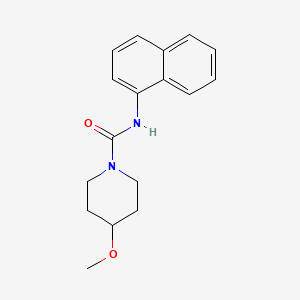
1-Prop-2-enyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPU-0033 and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of TPU-0033 involves the inhibition of the aggregation of amyloid-beta peptides in the brain. It achieves this by binding to the amyloid-beta peptides and preventing them from aggregating into insoluble fibrils, which are responsible for the formation of amyloid plaques in the brain. TPU-0033 has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPU-0033 have been studied extensively. TPU-0033 has been found to be non-toxic and non-mutagenic, making it a safe compound for use in scientific research. Studies have also shown that TPU-0033 can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. TPU-0033 has also been found to have low cytotoxicity, making it a safe compound for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TPU-0033 is that it is a safe compound for use in scientific research. It has low cytotoxicity and is non-mutagenic, making it a suitable compound for use in cell culture experiments. TPU-0033 has also been found to be stable under different conditions, making it a reliable compound for use in scientific research. However, one of the limitations of TPU-0033 is that it is a relatively new compound, and more studies are needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of TPU-0033. One of the future directions is to explore its potential applications in the treatment of other neurological disorders such as Parkinson’s disease. Another future direction is to study the pharmacokinetics of TPU-0033, including its absorption, distribution, metabolism, and excretion in the body. Further studies are also needed to understand the mechanism of action of TPU-0033 in cancer treatment and to explore its potential applications in other fields of scientific research.
Conclusion
In conclusion, TPU-0033 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TPU-0033 has been achieved using different methods, and it has been found to have potential applications in the treatment of neurological disorders and cancer. TPU-0033 achieves its mechanism of action by inhibiting the aggregation of amyloid-beta peptides in the brain and inducing apoptosis in cancer cells. TPU-0033 is a safe compound for use in scientific research, but more studies are needed to fully understand its potential applications. There are several future directions for the study of TPU-0033, including its potential applications in the treatment of other neurological disorders and the exploration of its pharmacokinetics.
Métodos De Síntesis
The synthesis of TPU-0033 has been achieved using different methods. One of the methods involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with isocyanate in the presence of a catalyst. The resulting product is then reacted with propargyl alcohol to obtain TPU-0033. Another method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with propargyl isocyanate in the presence of a catalyst to obtain TPU-0033.
Aplicaciones Científicas De Investigación
TPU-0033 has been found to have potential applications in various fields of scientific research. One of the significant applications of TPU-0033 is in the treatment of neurological disorders such as Alzheimer’s disease. Studies have shown that TPU-0033 can inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. TPU-0033 has also been found to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-prop-2-enyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-10-15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h2-4,6,8,13H,1,5,7,9-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSCKKKUUWBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)

![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)





